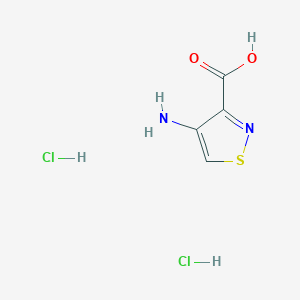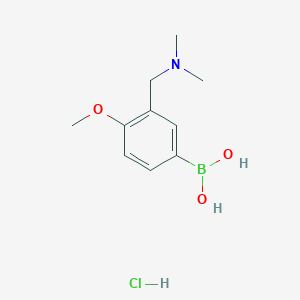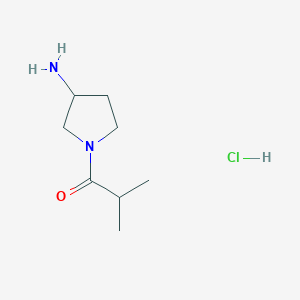![molecular formula C9H7BrN2O2 B1378326 Methyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylate CAS No. 1427503-97-6](/img/structure/B1378326.png)
Methyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylate
Overview
Description
“Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate” is a halogenated heterocycle . It is a part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Synthesis Analysis
The synthesis of pyrrolopyrazine derivatives, which include “Methyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylate”, involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis
The molecular structure of “Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate” is represented by the empirical formula C9H7BrN2O2 . The molecule has a molecular weight of 255.07 .Physical and Chemical Properties Analysis
“Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate” is a solid . Its SMILES string is COC(=O)c1cc2cc(Br)cnc2[nH]1 .Scientific Research Applications
Antibacterial Activity
Methyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylate and its derivatives have been explored for their antibacterial properties. A study reported the synthesis of various pyrrolopyridine analogs that showed antibacterial activity in vitro, highlighting their potential in developing new antibacterial agents (Toja et al., 1986).
Synthesis of Novel Compounds
The compound has been used in the synthesis of novel chemical entities. For instance, its role in the preparation of hard-to-reach heterocycles containing 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridine framework was studied, indicating its versatility in creating unique molecular structures (Alekseyev et al., 2015).
Antitumor Activity
Some derivatives of this compound have been investigated for their potential antitumor properties. A study synthesized compounds showing weak growth inhibition on certain tumor cell lines, suggesting its application in cancer research (Huang et al., 2017).
Intermediate for Synthesis of Other Compounds
This compound serves as an important intermediate in the synthesis of other chemicals, such as insecticides, demonstrating its utility in diverse fields of chemical synthesis (Wen-bo, 2011).
Synthesis of Analogs and Derivatives
Research has been conducted on synthesizing analogs and derivatives of this compound, reflecting its importance in expanding chemical libraries and exploring new chemical entities (Kametani et al., 1980).
Safety and Hazards
Future Directions
Pyrrolopyrazine derivatives, including “Methyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylate”, are attractive scaffolds for drug discovery research . The synthetic methods and biological activities of these derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .
Mode of Action
Indole derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, leading to their wide range of biological activities .
Result of Action
Indole derivatives are known to exhibit various biologically vital properties .
Properties
IUPAC Name |
methyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)6-3-11-7-4-12-8(10)2-5(6)7/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNOAYBMKAZMTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=CN=C(C=C12)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Iodo-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B1378243.png)
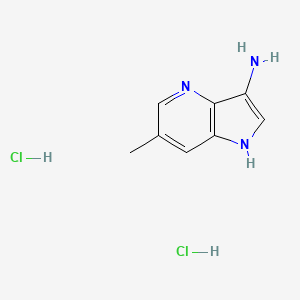

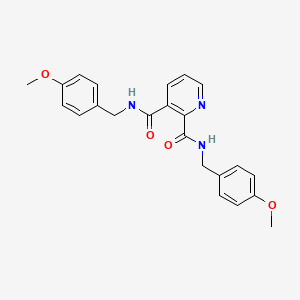
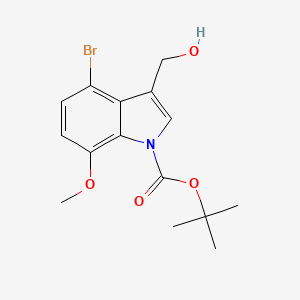

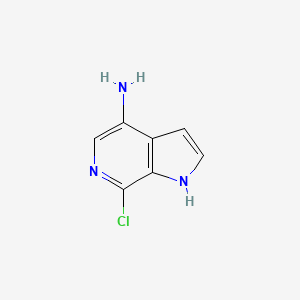
![Methyl({[3-(trifluoromethoxy)phenyl]methyl})amine hydrochloride](/img/structure/B1378255.png)
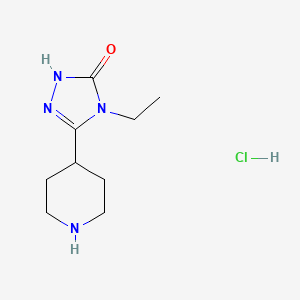

![tert-butyl 6,7-dioxo-octahydro-1H-pyrazino[1,2-a]piperazine-2-carboxylate](/img/structure/B1378260.png)
